Faznolutamide
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Overview
Description
Faznolutamide is a synthetic compound known for its antiandrogen properties. It is primarily investigated for its potential use in treating conditions related to androgen receptor activity, such as prostate cancer. The chemical structure of this compound is characterized by the presence of a benzonitrile group, a fluorine atom, and a methoxy group, among other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Faznolutamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core:
Introduction of Functional Groups:
Formation of the Imidazolidinyl Group: The final steps involve the formation of the imidazolidinyl group, which is achieved through a series of condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Faznolutamide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific functional groups on the this compound molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
Scientific Research Applications
Faznolutamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of antiandrogen agents and their interactions with various chemical reagents.
Biology: this compound is investigated for its effects on androgen receptors and its potential to modulate biological pathways related to androgen activity.
Medicine: The primary medical application of this compound is in the treatment of prostate cancer, where it acts as an antiandrogen agent to inhibit the growth of cancer cells.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Faznolutamide exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens. This inhibition prevents the activation of androgen receptor-mediated transcription, leading to a decrease in the expression of genes involved in the growth and survival of prostate cancer cells. The molecular targets of this compound include the androgen receptor and associated co-regulatory proteins .
Comparison with Similar Compounds
Enzalutamide: Another antiandrogen agent used in the treatment of prostate cancer.
Darolutamide: A nonsteroidal androgen receptor antagonist with a similar therapeutic application.
Uniqueness of Faznolutamide: this compound is unique in its specific chemical structure, which includes a benzonitrile core, a fluorine atom, and a methoxy group. These structural features contribute to its distinct pharmacological properties and potential advantages in terms of efficacy and safety compared to other antiandrogen agents .
Properties
CAS No. |
1272719-08-0 |
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Molecular Formula |
C19H17FN4O2S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[4,4-dimethyl-3-(6-methylpyridin-3-yl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3 |
InChI Key |
YMGGYZJNZHRLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F |
Origin of Product |
United States |
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